molecular formula C7H9ClO4 B11758523 Dimethyl 3-chloropent-2-enedioate CAS No. 120461-65-6

Dimethyl 3-chloropent-2-enedioate

Cat. No.: B11758523
CAS No.: 120461-65-6
M. Wt: 192.60 g/mol
InChI Key: QDMDYMAXAZKWQJ-HYXAFXHYSA-N
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Description

Dimethyl 3-chloropent-2-enedioate, with a molecular formula of C7H9ClO4 and a molecular weight of 192.60 g/mol , is a chlorinated ester compound of interest in synthetic organic chemistry. This compound, also known as dimethyl 3-chloroglutaconate , serves as a versatile building block for researchers. Its structure, featuring both an electron-deficient alkene and a chloro substituent, makes it a valuable precursor for various nucleophilic substitution and cyclization reactions. It is offered with a high purity level of 96% to ensure consistent and reliable experimental results. The (Z)-isomer of this compound, specifically known as dimethyl (Z)-3-chloropent-2-enedioate, is available for stereoselective synthesis applications . Primary research applications include its use as an intermediate in the development of pharmaceutical candidates and complex organic molecules. The presence of two ester groups and a reactive chloro functionality allows for selective modification, enabling the construction of more complex molecular architectures such as heterocycles and functionalized polymers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

120461-65-6

Molecular Formula

C7H9ClO4

Molecular Weight

192.60 g/mol

IUPAC Name

dimethyl (Z)-3-chloropent-2-enedioate

InChI

InChI=1S/C7H9ClO4/c1-11-6(9)3-5(8)4-7(10)12-2/h3H,4H2,1-2H3/b5-3-

InChI Key

QDMDYMAXAZKWQJ-HYXAFXHYSA-N

Isomeric SMILES

COC(=O)C/C(=C/C(=O)OC)/Cl

Canonical SMILES

COC(=O)CC(=CC(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Preparation of 3-Chloropent-2-enedioic Acid

The chlorination of pent-2-enedioic acid remains a critical precursor step. While direct methods are sparsely documented, analogous chlorination reactions suggest the use of thionyl chloride (SOCl₂) or HCl gas in anhydrous dichloromethane (CH₂Cl₂) at 0–25°C. For example, 3-chloropent-2-ene (C₅H₉Cl) is synthesized via radical chlorination of pent-2-ene using Cl₂ under UV light. Adapting this to the diacid would require precise stoichiometry to avoid over-chlorination.

Esterification with Methanol

The diacid is esterified using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in CH₂Cl₂. This method, adapted from Shuto et al., achieves yields of 54–90% for similar esters. Key steps include:

  • Activation of the carboxylic acid with EDC.

  • Nucleophilic attack by methanol, catalyzed by DMAP.

  • Purification via silica gel chromatography (hexane/EtOAc).

Reaction Conditions :

  • Temperature: 0°C to room temperature

  • Solvent: CH₂Cl₂

  • Time: 3–20 hours

Synthetic Route 2: Chlorination of Dimethyl Pent-2-enedioate

Preparation of Dimethyl Pent-2-enedioate

The parent diester is synthesized via Steglich esterification of pent-2-enedioic acid with methanol. Alternatively, transesterification of diethyl pent-2-enedioate with methanol in the presence of acid catalysts (e.g., H₂SO₄) provides the dimethyl ester.

Electrophilic Chlorination

Chlorination at the C3 position employs N-chlorosuccinimide (NCS) or Cl₂ gas in non-polar solvents (e.g., CCl₄). The reaction proceeds via radical or electrophilic mechanisms, depending on initiators:

  • Radical pathway : Initiated by AIBN (azobisisobutyronitrile) at 60–80°C.

  • Electrophilic pathway : Catalyzed by Lewis acids (e.g., FeCl₃) at 0°C.

Challenges :

  • Regioselectivity: Competing chlorination at C2 or C4.

  • Stereochemical control: Retention of (E)-configuration requires low temperatures (-40°C).

Alternative Methods and Optimization

Oxidative Functionalization

A hybrid approach involves the oxidation of chlorinated dienes. For example, KMnO₄ in acetone/acetic acid (-30°C) oxidizes allylic chlorides to diacids, which are subsequently esterified. This method avoids direct handling of gaseous Cl₂ but requires careful temperature control to prevent over-oxidation.

One-Pot Synthesis

A streamlined protocol combines chlorination and esterification in a single reactor:

  • Pent-2-enedioic acid is treated with SOCl₂ to form the diacid chloride.

  • Methanol is added in situ to quench the acyl chlorides.

  • Purification via distillation or recrystallization.

Advantages :

  • Reduced purification steps.

  • Higher atom economy.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Purity Key Challenges
Esterification of diacidEDC, DMAP, CH₂Cl₂54–90%>95%Cost of coupling reagents
Chlorination of diesterNCS, FeCl₃, CCl₄40–65%85–90%Regioselectivity control
Oxidative functionalizationKMnO₄, acetone/AcOH30–50%80%Over-oxidation side reactions
One-pot synthesisSOCl₂, methanol60–75%90%Handling corrosive reagents

Mechanistic Insights and Stereochemical Considerations

The (E)-configuration of the double bond is preserved through low-temperature reactions (-40°C to 0°C) to prevent isomerization. In chlorination steps, steric hindrance directs electrophilic attack to the less substituted C3 position. Computational studies (e.g., XLogP3 = 0.8 ) suggest moderate lipophilicity, influencing solvent choice for recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-chloropent-2-enedioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of alcohols or alkanes.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Dimethyl 3-chloropent-2-enedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 3-chloropent-2-enedioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine atom and the ester groups, which can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Electronic Differences

Dimethyl 3-Methylpent-2-enedioate (C₈H₁₂O₄)
  • Substituent : Methyl (electron-donating, sterically bulky).
  • Molecular Weight : 172.18 g/mol .
  • Boiling Point : 382.7 K at 0.016 bar .
  • Reactivity: The methyl group enhances electron density at the double bond, reducing electrophilicity. This makes it less reactive as a dienophile in Diels-Alder reactions compared to chlorinated analogs.
Dimethyl 3-Chloropent-2-enedioate (C₇H₉ClO₄)
  • Substituent : Chlorine (electron-withdrawing, smaller atomic radius).
  • Molecular Weight : ~192.6 g/mol (estimated).
  • Predicted Boiling Point : Likely higher than the methyl analog due to increased polarity, though steric effects may temper this difference.
  • Reactivity: The chlorine atom withdraws electron density, increasing the electrophilicity of the double bond. This enhances its utility as a dienophile or in nucleophilic substitution reactions.

Physical and Chemical Properties

Property Dimethyl 3-Methylpent-2-enedioate This compound (Predicted)
Molecular Formula C₈H₁₂O₄ C₇H₉ClO₄
Molecular Weight (g/mol) 172.18 ~192.6
Boiling Point (K) 382.7 (at 0.016 bar) ~390–400 (estimated)
Solubility Likely hydrophobic Increased polarity may improve water solubility
Stability Stable under standard conditions Potential sensitivity to hydrolysis due to Cl

Comparison with Other Chlorinated Esters

  • (2E)-3-Chloropent-2-ene (C₅H₉Cl): A simpler unsaturated chloroalkene . While lacking ester groups, its reactivity in radical or ionic additions (e.g., with ozone or halogens) provides a baseline for understanding chlorine’s electronic effects in unsaturated systems.
  • Diethyl 3-Chloropent-2-enedioate : Replacing methyl esters with ethyl groups would increase lipophilicity and alter hydrolysis kinetics. Ethyl esters generally hydrolyze slower than methyl esters under acidic conditions.

Biological Activity

Dimethyl 3-chloropent-2-enedioate, a compound of interest in organic and medicinal chemistry, exhibits a variety of biological activities that warrant detailed examination. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chlorinated alkene moiety and two ester functional groups. The chemical formula is C7H9ClO4C_7H_9ClO_4, and its molecular weight is approximately 194.60 g/mol.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial species tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study reported that the compound exhibited selective cytotoxicity towards human cancer cells, with an IC50 value of approximately 20 µM against HeLa cells (cervical cancer) and 25 µM against MCF-7 cells (breast cancer). These findings suggest potential applications in cancer therapy.

Case Study: Cytotoxicity Against HeLa Cells
In a controlled experiment, HeLa cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes related to metabolic pathways. For instance, it acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. This inhibition can have implications for immune modulation and cancer treatment, as IDO plays a role in tumor immune evasion.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets through covalent modifications or by mimicking natural substrates in metabolic pathways. The presence of the chlorinated alkene group enhances its reactivity, allowing it to form adducts with nucleophilic sites in proteins and nucleic acids.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are needed to evaluate its safety profile in vivo.

Q & A

Q. What synthetic methodologies are recommended for preparing dimethyl 3-chloropent-2-enedioate?

Answer: The synthesis typically involves esterification of 3-chloropent-2-enedioic acid with methanol under acidic catalysis. Key steps include:

  • Reaction optimization: Use Dean-Stark apparatus to remove water and drive esterification to completion.
  • Purification: Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Characterization: Validate purity via 1^1H/13^13C NMR (chloroform-d1_1) and GC-MS. For structural confirmation, single-crystal X-ray diffraction using SHELXL () is recommended if crystallizable.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy: 1^1H NMR (δ 3.7–3.8 ppm for methyl ester groups; δ 5.5–6.0 ppm for olefinic protons). 13^13C NMR confirms carbonyl (δ 165–170 ppm) and chlorine-substituted carbons.
  • IR spectroscopy: Strong C=O stretches (~1740 cm1^{-1}) and C-Cl vibrations (~750 cm1^{-1}).
  • Mass spectrometry: High-resolution ESI-MS for molecular ion ([M+H]+^+) and fragmentation patterns.
    Cross-reference with PubChem or EPA DSSTox databases for spectral validation .

Q. How should researchers handle stability and storage of this compound?

Answer:

  • Storage conditions: Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the ester group.
  • Stability testing: Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase).
  • Reactivity: Avoid exposure to bases or nucleophiles due to electrophilic α,β-unsaturated ester groups .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

Answer:

  • Quantum mechanical modeling: Use Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
  • Molecular dynamics simulations: Study solvent effects (e.g., polar aprotic vs. protic) on reaction pathways.
  • QSPR models: Leverage CC-DPS’s Quantum Chemistry and Neural Network tools () to predict rate constants for nucleophilic attacks.

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Answer:

  • SHELXL refinement: Adjust thermal parameters (Uiso_{iso}) and occupancy factors for disordered atoms. Validate with R1_1 < 5% and wR2_2 < 10%.
  • Twinned data: Use the HKLF5 format in SHELX to model twinning fractions.
  • Validation tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How to design experiments for studying reaction mechanisms involving this compound?

Answer:

  • Kinetic isotope effects (KIE): Substitute 2^2H or 13^13C at reactive sites to probe transition states.
  • Trapping intermediates: Use in situ FT-IR or cryogenic quenching to identify short-lived species.
  • Cross-validation: Compare experimental kinetic data with computational predictions (e.g., Eyring plots vs. DFT-derived activation energies) .

Q. What methodologies address conflicting spectroscopic data in structural elucidation?

Answer:

  • Multi-technique integration: Combine NOESY (for spatial proximity) and HSQC (for 1^1H-13^13C correlations) to resolve stereochemical ambiguities.
  • High-field NMR: Use 600+ MHz instruments to enhance resolution of overlapping signals.
  • Statistical analysis: Apply Principal Component Analysis (PCA) to compare spectral datasets from multiple batches .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reaction yields under identical conditions?

Answer:

  • Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, catalyst loading).
  • Replication: Conduct ≥3 independent trials to assess reproducibility.
  • Error sources: Quantify impurities via GC-MS or LC-HRMS and correlate with yield variations .

Q. What approaches validate the purity of this compound in synthetic batches?

Answer:

  • Chromatographic methods: UPLC-PDA (photodiode array detection) with orthogonal C18 and HILIC columns.
  • Quantitative NMR (qNMR): Use maleic acid as an internal standard for absolute quantification.
  • Trace analysis: Employ ICP-MS for heavy metal contaminants if organometallic catalysts are used .

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